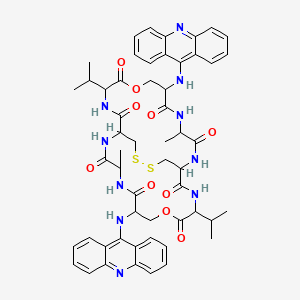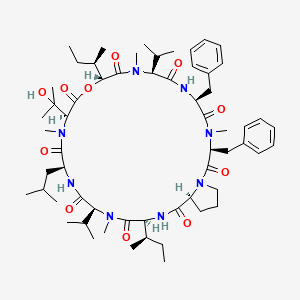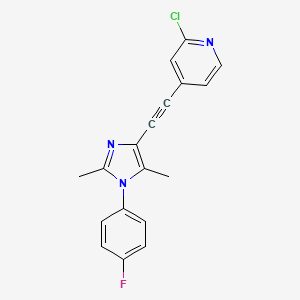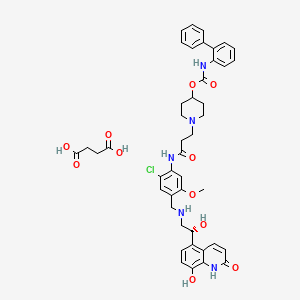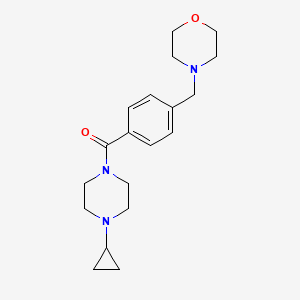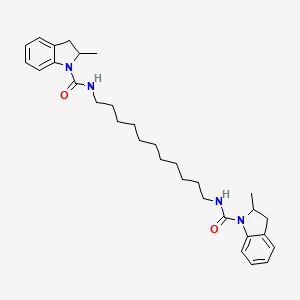![molecular formula C16H31N3O4 B1667828 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide CAS No. 235784-88-0](/img/structure/B1667828.png)
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-3497 is a potent inhibitor of Escherichia coli peptide deformylase with antibacterial activity both in vitro and in vivo.
Scientific Research Applications
Macrocycle Synthesis
A study by Linden, Iliev, and Heimgartner (2006) details the synthesis of macrocyclic compounds using precursors related to the chemical structure . They highlight a process involving direct amide cyclization, which is significant for the creation of new macrocyclic compounds with potential pharmaceutical applications (Linden, Iliev, & Heimgartner, 2006).
Preparation of Fatty Acid Derivatives
Svetashev (2011) developed a method for preparing dimethyloxazoline (DMOX) derivatives of fatty acids, which involves converting fatty acid methyl esters to corresponding amides. This technique is critical for the structure analysis of polyunsaturated fatty acids (PUFA) and has applications in gas chromatography-mass spectrometry (GC-MS) analysis of FAME prepared from various lipids (Svetashev, 2011).
Quinoline-derived Oligoamide Foldamers
Jiang et al. (2003) investigated oligoamides of quinolinecarboxylic acid, which are structurally related to the given chemical. Their research into helical structures of these compounds has implications in the field of molecular design and synthesis, potentially leading to novel materials or drugs (Jiang et al., 2003).
Transdermal Permeation Enhancers
Research by Farsa, Doležal, and Hrabálek (2010) on esters and amides of hexanoic acid provides insights into their role as transdermal permeation enhancers. This is relevant for drug delivery systems, where such compounds can enhance the skin absorption of pharmaceuticals (Farsa, Doležal, & Hrabálek, 2010).
Functionalized Nitrile Oxides
Asahara, Arikiyo, and Nishiwaki (2015) describe the transformation of N-methylated amides, including the production of different functionalized nitrile oxides. This research is relevant for the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and polymers (Asahara, Arikiyo, & Nishiwaki, 2015).
Direct Synthesis of Amides
A study by Lanigan, Starkov, and Sheppard (2013) focuses on the direct amidation of carboxylic acids, a process relevant to the compound . This research has implications for the synthesis of a broad range of amide compounds, which are foundational in drug development and industrial chemistry (Lanigan, Starkov, & Sheppard, 2013).
PABA Synthesis
Kim, Ryu, and Seok-Chan Kim (2014) developed a one-pot synthesis process for p-aminobenzoic acid, starting from compounds structurally similar to the chemical . Their method is significant for the efficient production of p-aminobenzoic acid, a compound with various applications including in sunscreens and as a local anesthetic (Kim, Ryu, & Seok-Chan Kim, 2014).
properties
CAS RN |
235784-88-0 |
|---|---|
Product Name |
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide |
Molecular Formula |
C16H31N3O4 |
Molecular Weight |
329.43 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |
InChI |
InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |
InChI Key |
AVDLWYHBABSSHC-CHWSQXEVSA-N |
Isomeric SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |
SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Canonical SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Appearance |
Solid powder |
Other CAS RN |
235784-88-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BB-3497; BB3497; BB 3497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



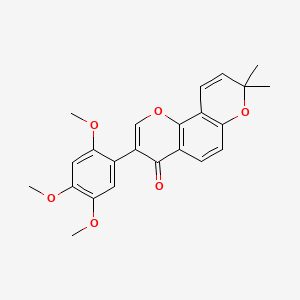
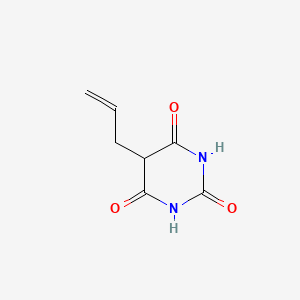
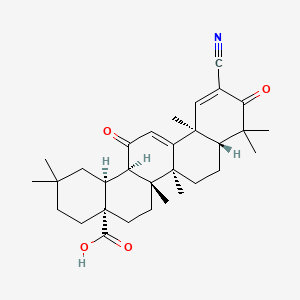
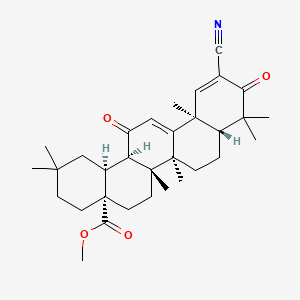
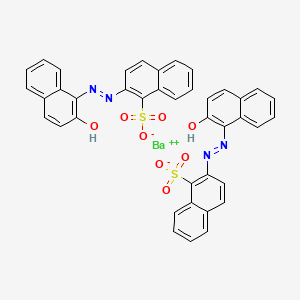
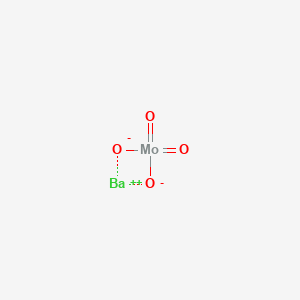
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
